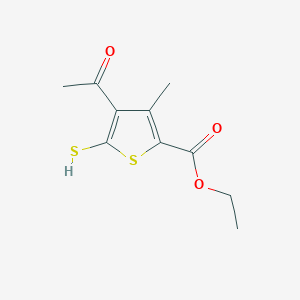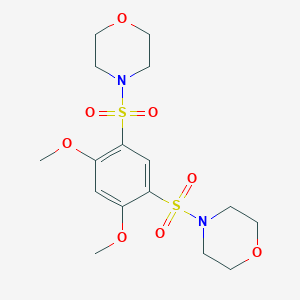
Ethyl 4-acetyl-3-methyl-5-sulfanylthiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-acetyl-3-methyl-5-sulfanylthiophene-2-carboxylate, also known as EAMSTC, is a chemical compound that belongs to the thiophene family. This compound has gained attention in the scientific community due to its potential applications in various research fields, including medicinal chemistry, material science, and organic synthesis. In
Mecanismo De Acción
The mechanism of action of Ethyl 4-acetyl-3-methyl-5-sulfanylthiophene-2-carboxylate is not fully understood. However, studies have suggested that Ethyl 4-acetyl-3-methyl-5-sulfanylthiophene-2-carboxylate may exert its pharmacological activities through the inhibition of various enzymes and signaling pathways. For example, Ethyl 4-acetyl-3-methyl-5-sulfanylthiophene-2-carboxylate has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of pro-inflammatory mediators. Additionally, Ethyl 4-acetyl-3-methyl-5-sulfanylthiophene-2-carboxylate has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects
Studies have reported that Ethyl 4-acetyl-3-methyl-5-sulfanylthiophene-2-carboxylate exhibits various biochemical and physiological effects. In vitro studies have shown that Ethyl 4-acetyl-3-methyl-5-sulfanylthiophene-2-carboxylate inhibits the growth of cancer cells and exhibits anti-microbial activity against various pathogens. Additionally, Ethyl 4-acetyl-3-methyl-5-sulfanylthiophene-2-carboxylate has been found to reduce the production of pro-inflammatory mediators, such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. These findings suggest that Ethyl 4-acetyl-3-methyl-5-sulfanylthiophene-2-carboxylate may have potential applications in the treatment of cancer, infectious diseases, and inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 4-acetyl-3-methyl-5-sulfanylthiophene-2-carboxylate has several advantages for laboratory experiments. It is relatively easy to synthesize and purify, and it exhibits good stability under various conditions. Additionally, Ethyl 4-acetyl-3-methyl-5-sulfanylthiophene-2-carboxylate has been found to exhibit low toxicity in vitro and in vivo, making it a promising candidate for further research. However, there are also some limitations to using Ethyl 4-acetyl-3-methyl-5-sulfanylthiophene-2-carboxylate in laboratory experiments. For example, the mechanism of action of Ethyl 4-acetyl-3-methyl-5-sulfanylthiophene-2-carboxylate is not fully understood, and further studies are needed to elucidate its pharmacological activities. Additionally, Ethyl 4-acetyl-3-methyl-5-sulfanylthiophene-2-carboxylate may exhibit different pharmacological activities depending on the cell type and experimental conditions, which may complicate its use in laboratory experiments.
Direcciones Futuras
There are several future directions for the research of Ethyl 4-acetyl-3-methyl-5-sulfanylthiophene-2-carboxylate. First, further studies are needed to elucidate the mechanism of action of Ethyl 4-acetyl-3-methyl-5-sulfanylthiophene-2-carboxylate and its pharmacological activities. Second, the potential applications of Ethyl 4-acetyl-3-methyl-5-sulfanylthiophene-2-carboxylate in various research fields, such as medicinal chemistry, material science, and organic synthesis, should be explored further. Third, the development of novel derivatives of Ethyl 4-acetyl-3-methyl-5-sulfanylthiophene-2-carboxylate with improved pharmacological activities and selectivity may lead to the discovery of new drugs for the treatment of various diseases. Fourth, the use of Ethyl 4-acetyl-3-methyl-5-sulfanylthiophene-2-carboxylate as a building block for the synthesis of organic semiconductors and optoelectronic materials should be explored further. Finally, the development of new synthetic methods for the preparation of Ethyl 4-acetyl-3-methyl-5-sulfanylthiophene-2-carboxylate and its derivatives may lead to the discovery of new compounds with potential applications in various research fields.
Métodos De Síntesis
Ethyl 4-acetyl-3-methyl-5-sulfanylthiophene-2-carboxylate can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-acetyl-3-methyl-5-mercaptothiophene-2-carboxylic acid with ethyl chloroformate in the presence of triethylamine. The resulting product is Ethyl 4-acetyl-3-methyl-5-sulfanylthiophene-2-carboxylate, which can be purified using column chromatography. This synthesis method has been reported to yield high purity and yield of Ethyl 4-acetyl-3-methyl-5-sulfanylthiophene-2-carboxylate.
Aplicaciones Científicas De Investigación
Ethyl 4-acetyl-3-methyl-5-sulfanylthiophene-2-carboxylate has been found to have potential applications in various research fields. In medicinal chemistry, Ethyl 4-acetyl-3-methyl-5-sulfanylthiophene-2-carboxylate has been reported to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. In material science, Ethyl 4-acetyl-3-methyl-5-sulfanylthiophene-2-carboxylate has been used as a building block for the synthesis of organic semiconductors and optoelectronic materials. Additionally, Ethyl 4-acetyl-3-methyl-5-sulfanylthiophene-2-carboxylate has been used as a ligand for the synthesis of metal complexes with potential applications in catalysis and material science.
Propiedades
IUPAC Name |
ethyl 4-acetyl-3-methyl-5-sulfanylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S2/c1-4-13-9(12)8-5(2)7(6(3)11)10(14)15-8/h14H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCOCWDLJBQEHKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)S)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[(2-ethoxyanilino)sulfonyl]phenyl}acetamide](/img/structure/B275670.png)
![1-[(3,4-Dichlorobenzyl)(2-hydroxypropyl)amino]-2-propanol](/img/structure/B275672.png)

![N-[4-(dimethylamino)benzyl]-1-methyl-1H-tetrazol-5-amine](/img/structure/B275677.png)




![[2-(4-Bromophenyl)-2-oxoethyl] 4-(dimethylamino)benzoate](/img/structure/B275692.png)
![N-[4-(diethylamino)benzyl]-1H-tetrazol-5-amine](/img/structure/B275693.png)


![[4-(dibutylamino)-1,1-dioxo-2H-1lambda6,2-benzothiazin-3-yl]-phenylmethanone](/img/structure/B275700.png)
![3-benzyl-6-(4-chlorophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B275703.png)